molecular formula C9H6BrNO3 B13916038 2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid

2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B13916038
M. Wt: 256.05 g/mol
InChI Key: XLWWOWZQGLVNGN-UHFFFAOYSA-N
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Description

2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the bromine atom in the 7-position of the benzene ring and the acetic acid moiety makes this compound unique and potentially useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes to form the isoxazole ring . The bromine atom can be introduced through electrophilic bromination using reagents like N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly and metal-free synthetic routes is gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and its utility in various scientific research applications .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

2-(7-bromo-1,2-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C9H6BrNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13)

InChI Key

XLWWOWZQGLVNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)ON=C2CC(=O)O

Origin of Product

United States

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